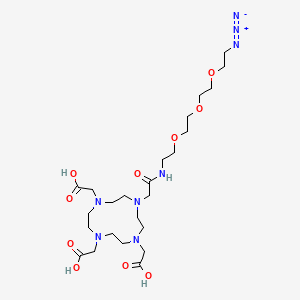
DOTA-PEG3-C2-azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DOTA-PEG3-C2-azide is a complex molecule that consists of three distinct functional groups: DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), PEG (polyethylene glycol), and azide (-N3). This compound is known for its versatility and is widely used in various scientific research applications, including diagnostic imaging, cancer therapy, and drug delivery systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DOTA-PEG3-C2-azide typically involves the following steps:
Preparation of DOTA: DOTA is synthesized from cyclen (1,4,7,10-tetraazacyclododecane) through a series of reactions involving acetic anhydride and other reagents.
PEGylation: The PEG linker is introduced by reacting DOTA with a PEG derivative, such as PEG3, under controlled conditions.
Azide Functionalization:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and solid-phase synthesis techniques to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
DOTA-PEG3-C2-azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, such as the click chemistry reaction with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Azide salts (e.g., sodium azide) in polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as LiAlH4 or hydrogen gas with a palladium catalyst.
Major Products
Applications De Recherche Scientifique
DOTA-PEG3-C2-azide is a chemical compound with applications in bioconjugation chemistry, radiopharmaceuticals, imaging, and drug delivery systems. It combines the chelating properties of DOTA with a polyethylene glycol (PEG) spacer and an azide functional group. The azide group's bio-orthogonal properties allow for selective reactions in biological systems without interfering with native cellular processes, making it a valuable tool in various biochemical applications.
Scientific Research Applications
This compound has diverse applications across various fields. Studies have demonstrated its effectiveness in mediating interactions between biomolecules. Its bio-orthogonal nature allows for selective labeling without cross-reactivity with native cellular components. This specificity has been crucial in developing targeted drug delivery systems and studying protein interactions within complex biological environments.
Key features of this compound :
- Click Chemistry : It is often used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain.
- Bio-orthogonal labeling : The azide group facilitates bio-orthogonal labeling of biomolecules, enabling tracking and visualization in live cells.
- Metal-ion complexing : It can form stable complexes with metal ions, which is essential for applications in radiopharmaceuticals and imaging.
Similar Compounds :
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| DOTA-(t-butyl)3-PEG5-azide | Contains a t-butyl group; used in click chemistry | Enhanced stability due to bulky t-butyl group |
| DOTA-PEG5-azide | Longer PEG chain; improved solubility | Greater flexibility in conjugation |
| DOTA-Azide DBCO | Utilizes dibenzocyclooctyne for fast click reactions | Extremely rapid reaction kinetics |
This compound stands out due to its balance of solubility, reactivity, and bio-orthogonality, making it versatile for applications requiring precise control over chemical interactions.
Diagnostic and Therapeutic Applications
This compound can be used in diagnostic and therapeutic applications, such as MRI contrast agents, PET and SPECT imaging agents, and radiotherapeutic agents . It can be used to facilitate radiolabeling with isotopes . Studies involving this compound have demonstrated its effectiveness in mediating interactions between biomolecules. Its bio-orthogonal nature allows for selective labeling without cross-reactivity with native cellular components. This specificity has been crucial in developing targeted drug delivery systems.
Antibody-Drug Conjugates (ADCs)
Mécanisme D'action
The mechanism of action of DOTA-PEG3-C2-azide involves its functional groups:
Comparaison Avec Des Composés Similaires
Similar Compounds
Azido-PEG3-amine: Contains an amino group and an azide group, used in similar bioconjugation reactions.
DOTA-PEG-azide: Similar structure but with different PEG linker lengths, used in drug research and development.
Uniqueness
DOTA-PEG3-C2-azide is unique due to its combination of functional groups, which allows for a wide range of applications in various fields. Its ability to form stable metal complexes, enhance solubility, and participate in click chemistry reactions makes it a versatile and valuable compound in scientific research .
Propriétés
Formule moléculaire |
C24H44N8O10 |
|---|---|
Poids moléculaire |
604.7 g/mol |
Nom IUPAC |
2-[4-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C24H44N8O10/c25-28-27-2-12-41-14-16-42-15-13-40-11-1-26-21(33)17-29-3-5-30(18-22(34)35)7-9-32(20-24(38)39)10-8-31(6-4-29)19-23(36)37/h1-20H2,(H,26,33)(H,34,35)(H,36,37)(H,38,39) |
Clé InChI |
BQALWOITVKFAIU-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN(CCN(CCN1CC(=O)NCCOCCOCCOCCN=[N+]=[N-])CC(=O)O)CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















